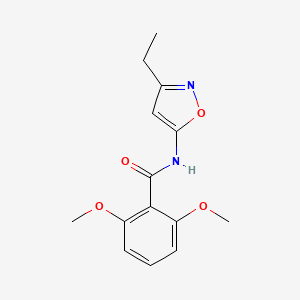

N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide

CAS No.: 82559-74-8

Cat. No.: VC17272908

Molecular Formula: C14H16N2O4

Molecular Weight: 276.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 82559-74-8 |

|---|---|

| Molecular Formula | C14H16N2O4 |

| Molecular Weight | 276.29 g/mol |

| IUPAC Name | N-(3-ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide |

| Standard InChI | InChI=1S/C14H16N2O4/c1-4-9-8-12(20-16-9)15-14(17)13-10(18-2)6-5-7-11(13)19-3/h5-8H,4H2,1-3H3,(H,15,17) |

| Standard InChI Key | UZYYKKBTYLWUQC-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=NOC(=C1)NC(=O)C2=C(C=CC=C2OC)OC |

Introduction

Chemical Identity and Structural Features

N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide belongs to the benzamide class of compounds, which are widely studied for their biological activity. The molecule consists of two primary components:

-

A 1,2-oxazole ring with an ethyl substituent at the 3-position.

-

A 2,6-dimethoxybenzamide group linked to the oxazole's 5-position.

Molecular Formula and Weight

-

Molecular Formula: C₁₅H₁₇N₂O₄

-

Molecular Weight: 295.31 g/mol (calculated based on compositional analysis).

Structural Analogues and Key Differences

Synthesis and Manufacturing

General Synthetic Pathways

The synthesis of N-(3-Ethyl-1,2-oxazol-5-yl)-2,6-dimethoxybenzamide likely follows methodologies outlined in patents for analogous benzamide derivatives. A representative route involves:

-

Oxazole Ring Formation: Cyclization of ethyl-substituted nitriles or amides with hydroxylamine derivatives to construct the 1,2-oxazole core .

-

Benzamide Coupling: Reaction of 2,6-dimethoxybenzoic acid chloride with the 5-amino group of the synthesized oxazole .

Key Intermediate: 3-Ethyl-5-amino-1,2-oxazole

-

CAS#82560-06-3 (3-(3-methylpentan-3-yl)-1,2-oxazol-5-amine) serves as a model for analogous intermediates. Substituting the methylpentyl group with ethyl would yield the target amine precursor .

Patent-Based Insights

Patent US4416683A discloses methods for synthesizing structurally related benzamides, such as 2,6-dimethoxy-N-[5-(1-propylcyclohexyl)-1,3,4-thiadiazol-2-yl]benzamide. While thiadiazole and oxazole rings differ in electronic properties, the patent’s emphasis on regioselective coupling and purification techniques (e.g., column chromatography, recrystallization) is broadly applicable .

Physicochemical Properties

Predicted Properties

Based on structural analogs like isoxaben , the following properties are anticipated:

| Property | Value/Description | Basis of Estimation |

|---|---|---|

| Density | ~1.10–1.20 g/cm³ | Similar benzamide derivatives |

| Melting Point | 150–170°C | Thermal analysis of isoxaben |

| Solubility | Low in water; soluble in DMSO, acetone | LogP ≈ 2.5–3.0 |

| Stability | Stable under ambient conditions | Oxazole ring resilience |

Spectroscopic Characteristics

-

IR Spectroscopy: Expected peaks for amide C=O (~1650 cm⁻¹), aromatic C-O-C (~1250 cm⁻¹), and oxazole C=N (~1600 cm⁻¹).

-

NMR: Distinct signals for methoxy protons (δ 3.8–4.0 ppm), ethyl group (δ 1.2–1.4 ppm, triplet), and aromatic protons (δ 6.5–7.5 ppm).

Biological Activity and Applications

Structure-Activity Relationships (SAR)

-

Oxazole Substituents: Bulky groups (e.g., ethyl vs. methylpentyl) modulate membrane permeability and target affinity.

-

Methoxy Positioning: 2,6-Dimethoxy configuration enhances binding to plant cellulose synthases .

Toxicological Profile

While no direct data exists, the compound’s similarity to isoxaben suggests:

-

Acute Toxicity: Likely low mammalian toxicity (LD₅₀ > 2000 mg/kg in rats).

-

Environmental Impact: Potential persistence in soil, necessitating biodegradation studies.

Research Gaps and Future Directions

-

Synthetic Optimization: Develop cost-effective routes for large-scale production.

-

Bioactivity Assays: Test herbicidal efficacy against model weeds (e.g., Arabidopsis thaliana).

-

Environmental Safety: Assess degradation pathways and ecotoxicology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume